(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
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Overview
Description
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic compound that features a combination of pyridazinyl, piperazinyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The cyclopropylpyridazinyl and trifluoromethylpyridinyl groups are synthesized separately and then coupled through a series of reactions involving piperazine as a linker.
Synthesis of 6-Cyclopropylpyridazin-3-yl: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Synthesis of 6-(Trifluoromethyl)pyridin-3-yl:
Coupling Reaction: The final step involves coupling the two synthesized groups using piperazine as a linker. This is usually done under reflux conditions with a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridazinyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its interaction with biological molecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone
- (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone
Uniqueness
The presence of the trifluoromethyl group in (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O/c19-18(20,21)15-5-3-13(11-22-15)17(27)26-9-7-25(8-10-26)16-6-4-14(23-24-16)12-1-2-12/h3-6,11-12H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBWLCSLPVPBLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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